molecular formula C18H13ClN2O4 B6549412 N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide CAS No. 1040639-73-3

N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide

Cat. No.: B6549412
CAS No.: 1040639-73-3
M. Wt: 356.8 g/mol
InChI Key: ILTNOYRFJOEBBQ-UHFFFAOYSA-N
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Description

The compound “N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-chlorobenzamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyrazoles . The molecule features a central pyrazolyl ring with a 1,3-benzodioxolyl fused-ring system .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C31H25ClN6O10 . It features a 1,3-benzodioxolyl fused-ring system . The exact structure would require further analysis using techniques such as NMR spectroscopy .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 677.0 g/mol . It has a high topological polar surface area, indicating it may have good solubility in polar solvents . Further properties would require experimental determination.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. Given the activity of related benzodioxole derivatives as COX inhibitors , this compound could be of interest in the development of new therapeutic agents.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c19-14-4-2-1-3-13(14)18(22)20-9-12-8-16(25-21-12)11-5-6-15-17(7-11)24-10-23-15/h1-8H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTNOYRFJOEBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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